5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(22-4,9-20-2)8-16-23(18,19)10-5-6-12(21-3)11(7-10)13(15)17/h5-7,16H,8-9H2,1-4H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGFFQCPDMLRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzamide compounds have been widely used in medical, industrial, biological, and potential drug industries. They have shown a broad range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory.
Mode of Action
It’s known that benzamides interact with their targets to exert their effects. The sulfamoyl group in the compound could potentially interact with biological targets, leading to changes in cellular functions.
Biochemical Pathways
Benzamide derivatives have been known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4992±550 °C) suggest that it could have good stability. These properties could potentially impact its bioavailability.
Biological Activity
5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a sulfamoyl group attached to a methoxybenzamide framework, which may contribute to its biological properties.
Antitumor Activity
Research has indicated that benzamide derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide inhibited cancer cell proliferation by downregulating dihydrofolate reductase (DHFR) activity, a critical enzyme in the folate metabolic pathway essential for DNA synthesis and repair .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide | MCF-7 (Breast Cancer) | 15 | Inhibition of DHFR |
| Benzamide Riboside | CCRF-CEM (Leukemia) | 20 | Inhibition of IMPDH |
Inhibition of Inflammasome Activation
Recent studies have highlighted the role of inflammasomes in various diseases, including neurodegenerative disorders. Compounds that modulate NLRP3 inflammasome activity have shown promise in reducing inflammation and neuronal damage. The compound may exhibit similar properties by influencing pathways associated with NLRP3 activation, potentially offering neuroprotective effects in conditions such as Alzheimer's disease .
The biological activity of 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide is likely mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
- Modulation of Inflammatory Pathways : By affecting inflammasome activation, it could mitigate neuroinflammation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities that protect cells from oxidative stress.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of related benzamide derivatives resulted in a significant reduction in markers of inflammation and neuronal apoptosis .
- Cancer Therapy : Clinical trials assessing the efficacy of benzamide derivatives against various cancers have shown promising results, with some patients experiencing prolonged survival rates when treated with these compounds .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide, differing in substituents and biological activities:
Key Structural Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability The 2,3-dimethoxy-2-methylpropyl group in the target compound enhances lipophilicity compared to the 1,3,4-oxadiazole rings in LMM5/LMM11 , which may improve membrane permeability but reduce aqueous solubility.
Functional Group Contributions to Activity Sulfamoyl vs. Sulfonylurea: The target compound’s sulfamoyl group differs from the sulfonylurea moiety in ’s compound, which is critical for binding to pancreatic β-cell ATP-sensitive potassium channels (KATP) in diabetes research . Heterocyclic Additions: LMM5/LMM11 incorporate 1,3,4-oxadiazole, a heterocycle known for antimicrobial activity, whereas ’s derivatives use 1,2,4-triazine for structure-activity relationship studies .
Biological Target Specificity
Research Findings and Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
